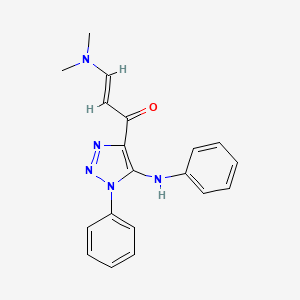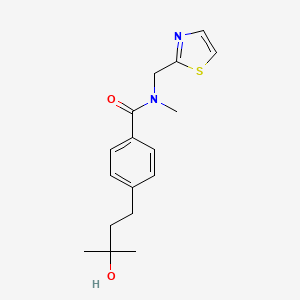
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one, also known as ADP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one is not fully understood, but it is believed to be related to its ability to interact with ROS. 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to selectively react with hydrogen peroxide and other ROS, leading to the formation of fluorescent adducts. This interaction may also lead to the generation of reactive species that can induce cell death in cancer cells.
Biochemical and Physiological Effects
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to have a range of biochemical and physiological effects. In addition to its ability to detect ROS, 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to inhibit the activity of enzymes involved in ROS generation, such as N1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-oneH oxidase. 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and survival.
Advantages and Limitations for Lab Experiments
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high quantum yield, making it an effective fluorescent probe. Additionally, 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to be non-toxic to cells at low concentrations, making it a safe option for in vivo experiments.
However, there are also limitations to the use of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one in lab experiments. Its fluorescence is sensitive to pH and temperature, which can affect its performance in certain experimental conditions. Additionally, 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one is relatively hydrophobic, which can limit its use in aqueous environments.
Future Directions
There are several future directions for research on 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one. One area of interest is in the development of new fluorescent probes based on the structure of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one. These probes could be used for a range of applications, such as detecting other reactive species or targeting specific cell types.
Another area of research is in the development of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one-based anticancer agents. Further studies are needed to understand the mechanism of action of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one and to optimize its effectiveness as an anticancer agent.
Finally, there is potential for the use of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one in the development of new antimicrobial agents. Studies have shown that 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has activity against a range of pathogens, and further research is needed to understand its mechanism of action and to optimize its effectiveness.
Synthesis Methods
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one can be synthesized through a multistep process that involves the reaction of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with aniline and dimethylformamide to form 5-anilino-1-phenyl-1H-1,2,3-triazole-4-carboxamide. This intermediate is then reacted with 3-(dimethylamino) propenal to produce 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one.
Scientific Research Applications
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been studied extensively for its potential applications in various scientific fields. One of the main areas of research is in the development of fluorescent probes for bioimaging. 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to be an effective probe for detecting reactive oxygen species (ROS) in living cells, which is important for understanding the role of ROS in disease and aging.
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has also been studied for its potential as an anticancer agent. Studies have shown that 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
properties
IUPAC Name |
(E)-1-(5-anilino-1-phenyltriazol-4-yl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-23(2)14-13-17(25)18-19(20-15-9-5-3-6-10-15)24(22-21-18)16-11-7-4-8-12-16/h3-14,20H,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTBXJPNJYVMNV-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(N(N=N1)C2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(N(N=N1)C2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5381768.png)

![4-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)vinyl]phenyl acetate](/img/structure/B5381789.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5381790.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5381805.png)
![3-(allylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5381813.png)
![4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-6-methylquinolin-2(1H)-one](/img/structure/B5381817.png)
![6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5381825.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5381826.png)

![rel-(4aS,8aR)-1-(4-hydroxybutyl)-6-[3-(3-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5381853.png)
![4-ethyl-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5381855.png)
![3-(3-fluorophenyl)-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5381858.png)
![methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5381879.png)